1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline
CAS No.: 14429-09-5
Cat. No.: VC13555547
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14429-09-5 |
|---|---|
| Molecular Formula | C11H15N |
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | 1,2-dimethyl-3,4-dihydro-1H-isoquinoline |
| Standard InChI | InChI=1S/C11H15N/c1-9-11-6-4-3-5-10(11)7-8-12(9)2/h3-6,9H,7-8H2,1-2H3 |
| Standard InChI Key | ANEGOXNGPXRGPY-UHFFFAOYSA-N |
| SMILES | CC1C2=CC=CC=C2CCN1C |
| Canonical SMILES | CC1C2=CC=CC=C2CCN1C |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
1,2-DiMeTIQ consists of a partially saturated isoquinoline scaffold, with a six-membered benzene ring fused to a five-membered ring containing one nitrogen atom. The 1,2-dimethyl substitution pattern introduces steric and electronic modifications to the parent tetrahydroisoquinoline structure. Key features include:
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Methyl groups at positions 1 and 2, which influence molecular conformation and intermolecular interactions.
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A tetrahydropyridine ring that reduces aromaticity compared to fully unsaturated isoquinolines, potentially enhancing solubility and bioavailability.
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A basic nitrogen atom capable of forming salts, such as hydriodides, to improve stability and crystallinity.
The molecular formula is , with a molecular weight of 161.25 g/mol . Structural analogs, such as 1,1-dimethyl and 1,3-dimethyl variants, exhibit distinct physicochemical and biological profiles, underscoring the importance of substitution patterns .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis protocols for 1,2-DiMeTIQ are detailed in the literature, methodologies for related tetrahydroisoquinolines provide actionable insights. A representative multi-step synthesis for 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline involves:
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Condensation: Reaction of aldehydes with amines in the presence of triethylamine and dichloromethane at 20°C .
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Cross-Coupling: Palladium-catalyzed coupling using in 1,4-dioxane/water under inert atmosphere at 110°C .
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Hydrogenation: Reduction with hydrogen gas and trifluoromethanesulfonic acid in dichloromethane .
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Deprotection: Base-mediated deprotection using sodium hydroxide in methanol .
Adapting these steps for 1,2-DiMeTIQ would likely require tailored aldehyde and amine precursors to achieve the desired substitution pattern.
Reaction Dynamics
The methyl groups at positions 1 and 2 may influence reactivity through steric hindrance and electronic effects. For example:
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Electrophilic aromatic substitution is less favorable due to reduced aromaticity in the tetrahydroisoquinoline core.
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Nucleophilic reactions at the nitrogen atom are modulated by steric shielding from adjacent methyl groups .
Physicochemical Properties
Physical Characteristics
Data from structurally related compounds suggest:
| Property | Value/Description | Source |
|---|---|---|
| Appearance | Liquid at room temperature | |
| Solubility | Enhanced in polar solvents (e.g., methanol, water) when in salt form | |
| Storage Conditions | 4°C under inert atmosphere |
Spectroscopic Data
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Mass Spectrometry: Characteristic fragments include 133.8 (parent ion) and 90.9 (product ion) .
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Chromatography: Reversed-phase LC-MS/MS methods enable detection in biological matrices with limits of quantification (LOQ) < 1 ng/mL .
Pharmacological and Toxicological Insights
Neurochemical Interactions
Tetrahydroisoquinoline derivatives exhibit affinity for neurotransmitter receptors, particularly dopaminergic and serotonergic systems . For 1,3-dimethyl-TIQ, studies demonstrate:
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Neurotoxicity: Induction of convulsions and serotonin depletion in rats at doses ≥ 10 mg/kg .
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Blood-Brain Barrier Permeability: Rapid CNS penetration following intraperitoneal administration .
While analogous data for 1,2-DiMeTIQ are lacking, its structural similarity suggests potential neuromodulatory effects warranting further study.
Analytical Methodologies
Detection in Biological Samples
A validated LC-MS/MS method for tetrahydroisoquinolines involves:
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Sample Preparation: Solid-phase extraction (SPE) with deuterated internal standards (e.g., 1-MeTIQ-d4) .
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Chromatography: Separation on a 5CN-MS column (150 × 2.0 mm) with gradient elution .
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Quantification: Multiple reaction monitoring (MRM) of transitions 133.8 → 90.9 (TIQ) and 147.8 → 130.8 (1-MeTIQ) .
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